REACTION_CXSMILES
|
[CH3:1][C:2](=[O:9])[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[OH-].[K+].CO.[C:14](#[N:17])[CH:15]=[CH2:16].Cl>C(O)(C)(C)C>[C:2]([C:3]([CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])([CH2:16][CH2:15][C:14]#[N:17])[CH2:16][CH2:15][C:14]#[N:17])(=[O:9])[CH3:1] |f:1.2.3|
|
Name
|
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
CC(CCCCCC)=O
|
Name
|
KOH CH3OH
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+].CO
|
Name
|
|
Quantity
|
500 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
375 g
|
Type
|
reactant
|
Smiles
|
C(C=C)#N
|
Name
|
|
Quantity
|
400 g
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
stirred under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
STIRRING
|
Details
|
the resulting solution was further stirred continuously for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The deposited salt was separated by filtration
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C(CCC#N)(CCC#N)CCCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |